molecular formula C8H17NO2S B104519 Tert-Butyl (2-(methylthio)ethyl)carbamate CAS No. 174360-08-8

Tert-Butyl (2-(methylthio)ethyl)carbamate

Cat. No. B104519
CAS RN: 174360-08-8
M. Wt: 191.29 g/mol
InChI Key: WOTZPSAMFDSYKM-UHFFFAOYSA-N
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Description

Tert-Butyl (2-(methylthio)ethyl)carbamate is a chemical compound with the molecular formula C8H17NO2S . It has a molecular weight of 191.29 .


Molecular Structure Analysis

The molecular structure of Tert-Butyl (2-(methylthio)ethyl)carbamate can be represented by the formula C8H17NO2S . The exact 3D structure can be computed using specialized software .


Physical And Chemical Properties Analysis

Tert-Butyl (2-(methylthio)ethyl)carbamate has a molecular weight of 191.29 . Other physical and chemical properties such as boiling point, density, and flash point are not specified in the search results.

Scientific Research Applications

Synthesis of Antibiotics

This compound serves as an important intermediate in the synthesis of ceftolozane , a fifth-generation cephalosporin antibiotic . Ceftolozane exhibits strong activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains of Pseudomonas aeruginosa. The synthesis involves amination, reduction, esterification, trityl protection, and condensation steps, starting from 1-methyl-1H-pyrazol-5-amine.

Medicinal Chemistry

In medicinal chemistry, Tert-Butyl (2-(methylthio)ethyl)carbamate is used as a starting material for drug synthesis. Its role is pivotal in creating new molecules that can lead to the development of novel therapeutic agents.

Agrochemicals

The compound finds application in the production of herbicides within the agrochemical industry. Its chemical properties allow for the synthesis of compounds that can effectively control weed growth in agricultural settings.

Material Sciences

In material sciences, this compound can be utilized in the development of new materials with potential applications in various industries. Its versatility in chemical reactions makes it a valuable asset for material scientists.

Chemical Synthesis

Tert-Butyl (2-(methylthio)ethyl)carbamate: is involved in complex chemical synthesis processes. It can act as a protecting group or an intermediate, contributing to the synthesis of more complex organic compounds .

Biological Studies

The tert-butyl group’s unique reactivity pattern is of interest in biological studies. It can be used to investigate biosynthetic pathways and biodegradation processes, as well as its implications in biocatalytic processes .

properties

IUPAC Name

tert-butyl N-(2-methylsulfanylethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2S/c1-8(2,3)11-7(10)9-5-6-12-4/h5-6H2,1-4H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOTZPSAMFDSYKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00399880
Record name Tert-Butyl (2-(methylthio)ethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-Butyl (2-(methylthio)ethyl)carbamate

CAS RN

174360-08-8
Record name Tert-Butyl (2-(methylthio)ethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a dried reaction flask, 2-(methylthio)ethylamine hydrochloride (6.382 g, 50.0 mmol) and TEA (triethylamine) (13.9 mL, 100 mmol) were dissolved in tetrahydrofuran (63.3 mL). To the mixture was added dropwise Boc2O(di-tert-butyl dicarbonate) (12.3 g, 56.4 mmol) dissolved in tetrahydrofuran (10 mL) under an ice-salt bath. The mixture was stirred at room temperature for 21 hr. Water and ethyl acetate were added. The mixture was extracted with ethyl acetate. The combined organic phase was washed with brine, dried over anhydrous sodium sulfate, and concentrated to produce a crude colorless oil (11.752 g).
Quantity
6.382 g
Type
reactant
Reaction Step One
Name
Quantity
13.9 mL
Type
reactant
Reaction Step One
[Compound]
Name
Boc2O(di-tert-butyl dicarbonate)
Quantity
12.3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
63.3 mL
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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